5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Overview
Description
Based on its name, “5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide” is likely an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “5-(Chloromethyl)” indicates a chloromethyl group attached to the 5-position of the oxadiazole ring, and the “N-methyl” indicates a methyl group attached to the nitrogen atom of the oxadiazole ring. The “3-carboxamide” indicates a carboxamide group attached to the 3-position of the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the various substituents attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Antitumor Agents : A study detailed the synthesis and chemistry of related imidazotetrazines, highlighting their potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia and may act as prodrugs, offering insights into their utility in cancer research (Stevens et al., 1984).
Building Blocks in Medicinal Chemistry : Research has developed straightforward routes for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, demonstrating their potential as bifunctional building blocks for biologically relevant molecules. Such derivatives can be integrated into various medicinal chemistry applications (Jakopin, 2018).
Antibacterial Activity : A study on 1,3,4-oxadiazole thioether derivatives containing various moieties investigated their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research offers valuable insights into the mechanism of action and potential applications of these compounds in addressing bacterial infections (Song et al., 2017).
Fungicidal Activity : Investigations into 5-membered heterocyclic derivatives containing benzimidazoles, including those condensed with various oxadiazoles and thiadiazoles, have revealed their potential as fungicides. This highlights the application of such compounds in developing new agricultural chemicals with fungicidal properties (Mishra et al., 1993).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDOPJHVZPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657642 | |
Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158736-05-0 | |
Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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